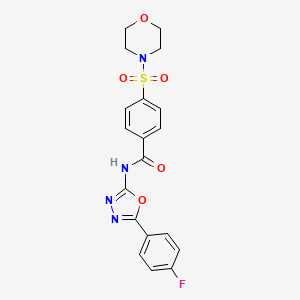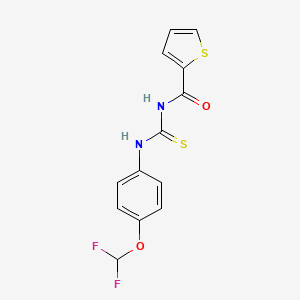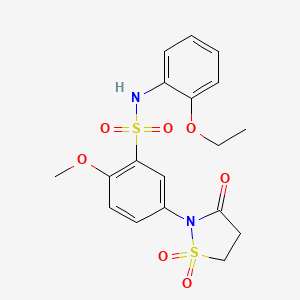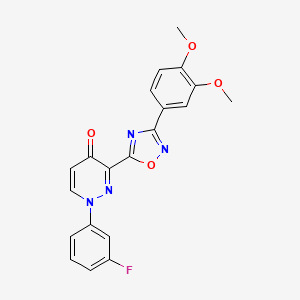![molecular formula C12H16N6O2 B2906898 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034239-02-4](/img/structure/B2906898.png)
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
Imidazole derivatives have been extensively studied for their anticancer properties. They can act as inhibitors for various cancer-related pathways and have been incorporated into compounds that show activity against different cancer cell lines. For example, imidazole-containing compounds have been synthesized and tested for their cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound could potentially be explored for similar applications, given its structural relation to imidazole.
Antimicrobial Agents
The imidazole ring is a core structure in many antimicrobial agents. Derivatives of imidazole have shown a broad spectrum of antibacterial and antifungal activities. This makes the compound a candidate for the development of new antimicrobial drugs that could help overcome antibiotic resistance issues .
Anti-Inflammatory and Analgesic Applications
Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This is particularly important in the treatment of chronic inflammatory diseases and pain management. The compound could be synthesized and evaluated for these biological activities, providing a new avenue for the development of anti-inflammatory and analgesic medications .
Antiviral Research
Compounds containing the imidazole moiety have been reported to possess antiviral properties. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, the compound could be valuable in the synthesis of new agents that inhibit viral replication or assembly .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease processes. For instance, they can inhibit enzymes like succinate dehydrogenase, which is involved in fungal metabolism. This suggests potential applications of the compound in the development of enzyme inhibitors for therapeutic use .
Neurological Disorders
Some imidazole derivatives have shown promise in the treatment of neurological disorders. They can modulate neurotransmitter activity and have potential as therapeutic agents for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Research into the compound’s effects on neurological pathways could open up new treatments for these challenging conditions .
Wirkmechanismus
Target of Action
Compounds containing imidazole and pyrazole moieties have been reported to exhibit a broad range of biological activities They are known to interact with various enzymes and receptors, influencing numerous biochemical processes
Mode of Action
It is known that imidazole and pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The presence of different functional groups in the compound can also influence its interaction with targets, leading to diverse biological effects.
Biochemical Pathways
Imidazole and pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they can influence pathways related to inflammation, tumor growth, diabetes, and various infectious diseases. The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
Imidazole and pyrazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution The presence of different functional groups in the compound can also affect its metabolism and excretion
Result of Action
Based on the known activities of imidazole and pyrazole derivatives, it can be speculated that this compound may have potential anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects . The exact effects would depend on the compound’s specific targets and mode of action.
Eigenschaften
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-9-8-10-16(6-7-18(10)15-9)4-2-13-11(19)17-5-3-14-12(17)20/h6-8H,2-5H2,1H3,(H,13,19)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJGNWHYNNJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)


![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906822.png)
![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)







![4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2906836.png)